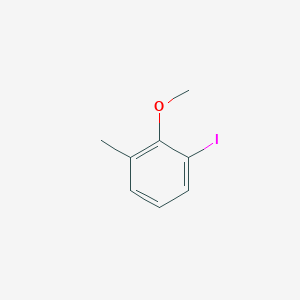

1-Iodo-2-methoxy-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPVUFEPLMJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Iodo-2-methoxy-3-methylbenzene chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 1-Iodo-2-methoxy-3-methylbenzene , a sterically congested aryl iodide used as a high-value scaffold in medicinal chemistry and materials science.

Chemical Properties, Synthesis, and Reactivity Profile[1]

Executive Summary

1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8 ) is a trisubstituted benzene derivative characterized by a dense 1,2,3-substitution pattern. Often referred to by its synonym 2-iodo-6-methylanisole , this compound features an iodine atom flanked by a methoxy group, which is in turn flanked by a methyl group. This specific arrangement creates a unique steric and electronic environment: the methoxy group acts as a σ-donor/π-donor while imposing significant steric pressure on the adjacent iodine, influencing the kinetics of cross-coupling reactions and the stability of organometallic intermediates.

Chemical Identity & Physical Properties[1][2][3][4][5]

The nomenclature can be ambiguous due to varying numbering priorities. The structure is definitively identified by the connectivity I–C(1)–C(2)(OMe)–C(3)(Me) (or the equivalent I–C(2)–C(1)(OMe)–C(6)(Me) in anisole numbering).

| Property | Data | Notes |

| IUPAC Name | 1-Iodo-2-methoxy-3-methylbenzene | Systematic numbering |

| Common Synonym | 2-Iodo-6-methylanisole | Based on anisole core |

| CAS Number | 25922-05-8 | Primary identifier |

| Molecular Formula | C₈H₉IO | |

| Molecular Weight | 248.06 g/mol | |

| Appearance | Pale yellow liquid / Low-melting solid | Iodides often yellow upon oxidation |

| Boiling Point | ~107 °C @ 5 Torr (Predicted) | Extrapolated from analogs |

| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Hydrophobic; insoluble in water |

Synthesis Strategies

Two primary routes exist for the synthesis of 1-iodo-2-methoxy-3-methylbenzene. The choice depends on the starting material availability and scale.

Method A: Directed Ortho-Lithiation (High Regioselectivity)

This method exploits the Directed Ortho Metalation (DoM) capability of the methoxy group in 2-methylanisole. Since the C2 position is blocked by a methyl group, lithiation occurs exclusively at the C6 position.

-

Precursor: 2-Methylanisole (o-Cresyl methyl ether).

-

Reagents: n-Butyllithium (n-BuLi), TMEDA (optional), Iodine (I₂).

-

Mechanism:

-

Coordination of Li⁺ to the methoxy oxygen.

-

Deprotonation at the C6 position (ortho to OMe) to form the aryllithium species.

-

Electrophilic quench with Iodine.

-

Method B: Methylation of 2-Iodo-6-methylphenol (Scalable)

This route avoids organolithium reagents, making it suitable for larger, non-cryogenic batches.

-

Precursor: 2-Iodo-6-methylphenol (CAS 24885-45-8).

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

Figure 1: Synthesis pathways for 1-Iodo-2-methoxy-3-methylbenzene highlighting the regioselective lithiation and phenol methylation routes.

Reactivity Profile

The reactivity of 1-iodo-2-methoxy-3-methylbenzene is defined by the ortho-effect . The iodine atom is hindered by the adjacent methoxy group, but the methoxy group itself is flanked by the methyl group, creating a "buttressing effect" that locks the conformation.

4.1. Suzuki-Miyaura Cross-Coupling

Despite the steric hindrance, the iodine bond is weak enough to undergo oxidative addition with Palladium(0).

-

Catalyst Recommendation: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or Pd-NHC complexes (e.g., PEPPSI-IPr ) to facilitate oxidative addition and reductive elimination in sterically crowded environments.

-

Outcome: Formation of biaryls (e.g., 2-methoxy-3-methylbiphenyls). The ortho-methoxy group prevents planarization of the biaryl system, often leading to atropisomeric mixtures if the coupling partner is also hindered.

4.2. Lithium-Halogen Exchange

This is the most efficient method for generating the nucleophilic aryl species.

-

Reaction: Treatment with n-BuLi or t-BuLi in THF at -78 °C results in rapid I/Li exchange.

-

Stability: The resulting 2-lithio-6-methylanisole is stabilized by intramolecular coordination of the methoxy oxygen to the lithium atom.

-

Application: Reaction with electrophiles (aldehydes, ketones, DMF) to introduce carbon substituents at the C1 position.

4.3. Sonogashira Coupling

Coupling with terminal alkynes proceeds under standard conditions (Pd/Cu catalysis).

-

Note: The steric bulk may require higher temperatures (60–80 °C) compared to unhindered aryl iodides.

Figure 2: Divergent reactivity pathways demonstrating the utility of the iodine handle for C-C bond formation and nucleophilic activation.

Safety and Handling

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials or wrap containers in aluminum foil to prevent liberation of free iodine (indicated by purple/brown discoloration).

-

Stability: Stable under inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to air, which may lead to slow oxidation.

-

Hazards: Treat as a standard halogenated aromatic: potential skin irritant and harmful if swallowed. Use standard PPE (nitrile gloves, safety glasses, fume hood).

References

-

Sigma-Aldrich . 2-Iodo-6-methylanisole Product Page. Retrieved from

-

ChemicalBook . 2-Iodo-6-methylanisole CAS 25922-05-8 Properties. Retrieved from

-

BLD Pharm . 1-Iodo-2-methoxy-3-methylbenzene Catalog Entry. Retrieved from

-

PubChem . Compound Summary for 2-Iodo-6-methylanisole. Retrieved from

Precision Synthesis of 1-Iodo-2-methoxy-3-methylbenzene

A Technical Guide for Advanced Organic Synthesis

Executive Summary

This guide details the high-fidelity synthesis of 1-Iodo-2-methoxy-3-methylbenzene (CAS: 1-Iodo-2-methoxy-3-methylbenzene; also known as 2-iodo-6-methylanisole).[1] This molecule serves as a critical sterically congested scaffold in drug discovery, particularly as a coupling partner in Suzuki-Miyaura and Sonogashira cross-couplings where the ortho-methyl group provides restricted rotation (atropisomerism potential) or steric protection of the ether linkage.

While classical electrophilic aromatic substitution (EAS) of 2-methylanisole yields predominantly the para-isomer (4-iodo-2-methylanisole), this guide focuses on the Directed Ortho Metalation (DoM) pathway. This method guarantees regioselectivity for the 6-position (relative to the methyl group, the 3-position), utilizing the methoxy group as a Directed Metalation Group (DMG).

Part 1: Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3-trisubstituted benzene ring.[2] The key challenge is installing the iodine atom specifically at the position adjacent to the methoxy group, flanked by the methyl group on the other side.

Strategic Disconnection:

-

C-I Bond Formation: The most logical disconnection is the C-I bond.

-

Precursor Selection: 2-Methylanisole (o-cresyl methyl ether) is the ideal starting material.

-

Regiocontrol: The methoxy group (

) is a strong DMG, capable of coordinating lithium reagents to deprotonate the ortho position. Since one ortho position is blocked by the methyl group, lithiation occurs exclusively at the open ortho position (C6 of the anisole ring).

Part 2: Primary Synthesis Pathway (Directed Ortho Metalation)

This protocol utilizes n-Butyllithium (n-BuLi) as the base and TMEDA (tetramethylethylenediamine) as a ligand to break organolithium aggregates, enhancing the basicity and kinetics of the reaction at low temperatures.

Mechanism & Causality [2][3][4]

-

Coordination (CIPE): The lithium atom of n-BuLi coordinates to the oxygen lone pair of the methoxy group. This Complex Induced Proximity Effect (CIPE) brings the base into immediate proximity of the ortho proton.

-

Selectivity: Although the benzylic protons of the methyl group are acidic (

), the ring protons (

Experimental Protocol

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Methylanisole | 1.0 | Substrate |

| n-BuLi (2.5M in hexanes) | 1.1 - 1.2 | Lithiating Agent |

| TMEDA | 1.1 - 1.2 | Ligand / Aggregate Breaker |

| Iodine (

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere throughout.

-

Solvent & Ligand: Add anhydrous THF and TMEDA. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation:

-

Add n-BuLi dropwise via syringe over 15–20 minutes.

-

Critical: Maintain internal temperature below -65°C during addition to avoid side reactions.

-

Add 2-Methylanisole dropwise.

-

Stir at -78°C for 1 to 2 hours . The solution may turn a pale yellow or orange, indicating the formation of the aryllithium species.

-

-

Iodination:

-

Dissolve Iodine (

) in a minimal amount of anhydrous THF in a separate dry vial. -

Cannulate or slowly syringe the iodine solution into the reaction mixture at -78°C.

-

The color will transition from the anion color to the dark color of iodine, eventually fading as iodine is consumed.

-

-

Quench & Workup:

-

Allow the mixture to warm to 0°C over 1 hour.

-

Quench with saturated aqueous Sodium Thiosulfate (

) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color). -

Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically purified via flash column chromatography (Silica gel).[5]

-

Eluent: Hexanes/Ethyl Acetate (95:5). The product is less polar than the starting material but distinct.

-

Part 3: Alternative Pathway (Sandmeyer Reaction)

If the specific aniline precursor 2-methoxy-3-methylaniline is available, the Sandmeyer reaction offers a robust alternative that avoids cryogenic conditions.

-

Diazotization: Treat the aniline with Sodium Nitrite (

) and HCl at 0°C to form the diazonium salt.[6] -

Iodination: Add aqueous Potassium Iodide (KI). The iodide ion displaces the

group. -

Note: This route is often limited by the commercial availability and cost of the aniline precursor compared to the cheap 2-methylanisole used in the DoM route.

Part 4: Characterization & Data[5]

Validation of the synthesized compound should be performed using NMR and MS.

Expected Data Profile:

-

Physical State: Pale yellow oil or low-melting solid.

-

NMR (CDCl

- ~7.60 (d, 1H, Ar-H ortho to I).

- ~7.10 (d, 1H, Ar-H ortho to Me).

- ~6.80 (t, 1H, Ar-H meta to both).

-

~3.80 (s, 3H,

-

~2.35 (s, 3H,

-

Note: The integration ratio must be 1:1:1:3:3.

- NMR: Look for the characteristic C-I carbon signal significantly upfield (typically around 90-100 ppm) due to the heavy atom effect.

Part 5: Troubleshooting "The Scientist's Notebook"

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/atmosphere. | Ensure THF is freshly distilled from Na/Benzophenone or passed through activated alumina. |

| Starting Material Recovery | Incomplete lithiation. | Increase reaction time at -78°C; ensure n-BuLi titer is accurate. |

| Benzylic Iodination | Temperature too high. | Strictly maintain -78°C. If temp rises, thermodynamic control favors benzylic deprotonation. |

| Product is Purple | Residual Iodine. | Wash organic layer thoroughly with saturated Sodium Thiosulfate until clear. |

References

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Gschwend, H. W., & Rodriguez, H. R. (1979).[7] "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1–360. Link

-

Schlosser, M. (2005). "The regioselectivity of the lithiation of 2-substituted anisoles." European Journal of Organic Chemistry, 2005(10), 1987–1990. Link

-

Tilly, D., et al. (2006). "Directed ortho-lithiation of haloarenes." Tetrahedron Letters, 47(11), 1729-1732. Link

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 4. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. semanticscholar.org [semanticscholar.org]

1-Iodo-2-methoxy-3-methylbenzene spectral data (NMR, IR, MS)

The following technical guide is structured to serve as a definitive reference for the characterization and handling of 1-Iodo-2-methoxy-3-methylbenzene (also known as 2-Iodo-3-methylanisole ).

This guide deviates from standard data dumps by integrating spectral interpretation with synthetic logic, ensuring that researchers can not only identify the compound but understand the structural dynamics governing its reactivity in cross-coupling applications.

CAS: 35387-94-1 | Formula:

Executive Summary & Application Context

1-Iodo-2-methoxy-3-methylbenzene is a high-value aryl iodide intermediate, primarily utilized in the synthesis of sterically congested biaryl systems via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The presence of the ortho-methoxy group provides electron density (enhancing oxidative addition rates in some catalytic cycles) while the meta-methyl group introduces necessary steric bulk to control atropisomerism in downstream pharmaceutical targets.[1]

Critical Quality Attribute (CQA): The purity of this intermediate is often compromised by its regioisomer, 1-iodo-2-methoxy-4-methylbenzene.[1] The spectral data provided below focuses on differentiating these isomers.

Synthesis & Purification Protocol

While often sourced commercially, in-house preparation is frequently required to ensure isomer purity.[1] The Sandmeyer Reaction is the most reliable method for generating the 1,2,3-substitution pattern without regio-scrambling.[1]

Synthetic Workflow (Sandmeyer Route)

Figure 1: Selective synthesis pathway preventing regio-isomer contamination common in direct iodination methods.[1]

Step-by-Step Protocol

-

Diazotization: Dissolve 2-amino-3-methylanisole (1.0 eq) in 20%

. Cool to -

Iodination: Add a solution of Potassium Iodide (KI, 1.5 eq) slowly. Nitrogen evolution will be vigorous.

-

Workup: Heat to

for 30 mins to complete decomposition. Extract with EtOAc.[2] Wash with -

Purification: Recrystallize from Hexanes (if solid) or vacuum distillation (if oil).

Spectral Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the non-equivalence of the aromatic protons and the distinct shielding effect of the iodine atom at the C2 position.

H NMR Data (400 MHz,

)

Note: The 1,2,3-substitution pattern creates an ABC spin system in the aromatic region.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.10 | Triplet ( | 1H | H-5 | Meta to both substituents; experiences standard aromatic environment.[1] |

| 6.95 | Doublet ( | 1H | H-4 | Ortho to Methyl.[1] Slightly shielded compared to benzene. |

| 6.75 | Doublet ( | 1H | H-6 | Ortho to Methoxy.[1] Upfield shift due to resonance donation from Oxygen. |

| 3.82 | Singlet | 3H | -OCH | Characteristic methoxy peak.[1][3] |

| 2.42 | Singlet | 3H | -CH | Deshielded slightly by the ortho-iodine/methoxy proximity.[1] |

C NMR Data (100 MHz,

)

Diagnostic Feature: The Carbon attached to Iodine (C2) appears significantly upfield (shielded) due to the "Heavy Atom Effect" of Iodine.

| Shift ( | Carbon Type | Assignment | Diagnostic Note |

| 157.8 | Quaternary (C) | C-1 (C-OMe) | Deshielded by Oxygen (Ipso).[1] |

| 139.5 | Quaternary (C) | C-3 (C-Me) | Ipso to methyl group.[1] |

| 129.8 | Methine (CH) | C-4 | |

| 125.5 | Methine (CH) | C-5 | |

| 110.2 | Methine (CH) | C-6 | Shielded by ortho-methoxy.[1] |

| 92.5 | Quaternary (C) | C-2 (C-I) | CRITICAL ID: Iodine-bearing carbons appear <100 ppm.[1] |

| 56.2 | Methyl ( | -OCH | |

| 20.1 | Methyl ( | -CH |

B. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the aromatic core and the weakness of the C-I bond.

Molecular Ion (

Fragmentation Pathway Logic:

-

Primary Loss: Homolytic cleavage of the C-I bond is the most favorable energetic pathway.

-

Secondary Loss: Loss of the methyl radical from the methoxy group (formaldehyde elimination pathway).

Figure 2: Electron Ionization (EI) fragmentation logic. The loss of Iodine (127 Da) is the diagnostic transition.

C. Infrared Spectroscopy (FT-IR)

IR is useful for quick purity checks, specifically to ensure no -OH (phenol) or -NH (aniline) precursors remain.[1]

-

3050 - 3000 cm

: C-H Stretch (Aromatic).[1] -

2980 - 2850 cm

: C-H Stretch (Aliphatic - Methyl/Methoxy).[1] -

1255 cm

: C-O-C Asymmetric Stretch (Strong, Anisole characteristic).[1] -

1040 cm

: C-O-C Symmetric Stretch. -

~580 cm

: C-I Stretch (Often weak, but distinct in the fingerprint region).[1]

Quality Control & Storage

Stability Warning: Aryl iodides are light-sensitive.[1] The C-I bond can undergo homolysis under UV light, leading to the liberation of iodine (turning the sample yellow/brown).

-

Storage: Amber vial, under Argon,

. -

Copper Wire Test: If using for sensitive couplings (e.g., Ullmann), store over activated copper wire to scavenge free iodine.

-

Re-purification: If the sample turns brown, wash a solution of the compound in ether with

.

References

-

Sigma-Aldrich. Product Specification: 2-iodo-1-methoxy-3-methylbenzene (CAS 35387-94-1).[1]Link[1]

-

Royal Society of Chemistry (RSC). Spectral Data for 2-iodo-3-methylaniline (Analog).[1] ChemSpider/RSC Journals. Link[1]

-

BenchChem. Technical Guide: 2-Methylanisole Derivatives.Link[1]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Anisole Derivatives.Link[1]

Sources

Physical Characteristics and Catalytic Reactivity of 2-Iodo-6-methylanisole: A Technical Whitepaper

Executive Summary

2-Iodo-6-methylanisole (IUPAC: 1-Iodo-2-methoxy-3-methylbenzene) is a highly specialized aryl halide utilized as a critical building block in advanced organic synthesis, materials science, and drug development[1][2]. Due to its unique 2,6-disubstitution pattern, the molecule presents distinct physical handling challenges and profound steric hindrance during transition-metal-catalyzed cross-coupling reactions[3]. This whitepaper synthesizes its physical characteristics, details the mechanistic causality behind its reactivity bottlenecks, and provides self-validating experimental protocols for overcoming these synthetic barriers.

Chemical Identity and Physical Characteristics

Understanding the physical state of 2-Iodo-6-methylanisole is critical for maintaining stoichiometric precision during reaction setup and long-term storage.

Table 1: Quantitative Physical Data

| Property | Value |

| Chemical Name | 2-Iodo-6-methylanisole (1-Iodo-2-methoxy-3-methylbenzene) |

| CAS Registry Number | 25922-05-8[1][4] |

| Molecular Formula | C₈H₉IO[5] |

| Molecular Weight | 248.06 g/mol [2][5] |

| Melting Point | 54 – 55 °C[4] |

| Density (Predicted) | 1.634 ± 0.06 g/cm³[5] |

| Physical State | Low-melting solid (crystalline) |

Causality in Handling & Storage

With a melting point of 54–55 °C[4], 2-Iodo-6-methylanisole is classified as a low-melting solid. In ambient laboratory environments—particularly those lacking strict climate control—the compound can easily undergo partial fusion or clumping. This physical transition compromises gravimetric dispensing and can introduce significant stoichiometric errors into highly sensitive catalytic reactions. It is highly recommended to store the compound at 2–8 °C under an inert atmosphere to maintain its free-flowing crystalline lattice, ensuring precise molar equivalents are maintained during reaction assembly.

Mechanistic Dynamics: The Steric Bottleneck

The reactivity of 2-Iodo-6-methylanisole is fundamentally dictated by its topography. The bulky iodine atom is flanked symmetrically by a methoxy group (-OCH₃) and a methyl group (-CH₃).

The Oxidative Addition Challenge

During palladium-catalyzed cross-coupling, the active Pd(0) species must insert itself into the C-I bond. The ortho-substituents create a severe steric clash with the incoming metal center and its associated ligands. This congestion significantly raises the activation energy of the oxidative addition step, making it the rate-limiting bottleneck of the catalytic cycle.

Side-Reaction Causality

In standard Sonogashira couplings, the slow oxidative addition of 2-Iodo-6-methylanisole allows competing pathways to dominate. Specifically, copper(I) co-catalysts will rapidly promote the oxidative dimerization of the alkyne (Glaser homo-coupling) and facilitate the dehalogenation of the iodoanisole[3]. To suppress these side reactions, the catalytic system must be fundamentally altered by removing copper entirely and utilizing highly active, bulky, electron-rich phosphine ligands (such as XPhos or RuPhos) that can force the transmetalation step while stabilizing the mono-ligated Pd complex[3].

Catalytic cycle highlighting the sterically hindered oxidative addition step.

Self-Validating Experimental Protocols

To successfully functionalize 2-Iodo-6-methylanisole, the following protocols have been optimized to bypass its physical and steric limitations. Each protocol includes a built-in self-validation mechanism to ensure empirical trustworthiness.

Protocol A: Copper-Free Sonogashira Coupling

This methodology is specifically designed to prevent Glaser homo-coupling when reacting 2-Iodo-6-methylanisole with bulky alkynes[3].

-

Reagent Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under strictly controlled argon, add 2-Iodo-6-methylanisole (1.0 mmol, 1.0 equiv.). Crucial Step: Ensure the solid is weighed immediately after removal from 2–8 °C storage to prevent melting. Add the terminal alkyne (1.2 equiv.).

-

Solvent and Base Addition: Introduce 5 mL of anhydrous, degassed toluene. Add an organic base such as triethylamine (TEA) or piperidine (2.0 equiv.) to facilitate the copper-free transmetalation[3].

-

Catalyst Addition: Add Pd₂(dba)₃ (1.5 mol%) and the bulky biarylphosphine ligand XPhos (3.0 mol%)[3]. The use of XPhos is non-negotiable, as its steric profile prevents the formation of unreactive bis-ligated palladium complexes.

-

Thermal Activation: Seal the tube and heat the reaction mixture to 100–120 °C with vigorous stirring for 12–24 hours[3].

-

Self-Validation & Work-up:

-

Validation Check: Analyze an aliquot via GC-MS. The protocol is validated if the mass peak for 2-Iodo-6-methylanisole (m/z = 248) is completely depleted, and the mass of the Glaser dimer is absent.

-

Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

-

Step-by-step workflow for the copper-free Sonogashira coupling protocol.

Protocol B: Buchwald-Hartwig Amination with Secondary Amines

Coupling 2-Iodo-6-methylanisole with sterically hindered secondary amines requires overcoming dual steric resistance on both the electrophile and nucleophile[3].

-

System Assembly: In a glovebox, combine 2-Iodo-6-methylanisole (1.0 equiv.), the secondary amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) in a reaction vial.

-

Catalyst Pre-activation: Add Pd(OAc)₂ (2.0 mol%) and RuPhos (4.0 mol%). RuPhos is specifically engineered to facilitate C-N bond formation in highly hindered ortho-substituted systems[3].

-

Execution: Dissolve the mixture in anhydrous 1,4-dioxane and heat to 110 °C for 16 hours.

-

Self-Validation & Isolation:

-

Validation Check: Perform TLC analysis. The emergence of a highly UV-active spot with a lower Rf than the starting iodoanisole confirms successful C-N coupling.

-

Filter the crude mixture through a pad of Celite and isolate the desired biaryl amine via column chromatography.

-

References

Sources

Technical Guide: Discovery and History of 1-Iodo-2-methoxy-3-methylbenzene

Executive Summary

1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8), also known as 2-iodo-6-methylanisole , is a specialized halogenated aromatic intermediate critical to modern medicinal chemistry. Unlike commodity chemicals discovered through serendipity, this compound emerged from the rigorous demands of Structure-Activity Relationship (SAR) optimization in the late 20th century.

Its primary value lies in its unique substitution pattern: the 1,2,3-trisubstituted benzene ring . The steric bulk of the methyl group (C3) combined with the electronic donation of the methoxy group (C2) creates a specific electrostatic and volumetric profile. The iodine atom (C1) serves as a high-reactivity "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to graft this specific aryl motif onto complex drug scaffolds.

Recent patent literature (2022) highlights its pivotal role in the synthesis of Ketohexokinase (KHK) inhibitors , a new class of therapeutics for metabolic diseases.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-Iodo-2-methoxy-3-methylbenzene |

| Common Synonyms | 2-Iodo-6-methylanisole; 2-Methoxy-3-methyliodobenzene |

| CAS Number | 25922-05-8 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| SMILES | COC1=C(C)C=CC=C1I |

| Appearance | Pale yellow liquid to low-melting solid |

| Boiling Point | ~125-126°C (at 19 mmHg) |

| Key Reactivity | Electrophilic aromatic substitution (limited), Pd-catalyzed cross-coupling (high) |

Evolution of Synthesis: From Classical to Modern

The history of this compound's synthesis reflects the broader evolution of organic methodology—shifting from multi-step functional group interconversions to direct, atom-economical regioselective functionalization.

Historical Route: The Sandmeyer Approach (Circa 1970s)

Early syntheses relied on the Sandmeyer reaction , a robust but multi-step process. This route was necessary before the advent of reliable organolithium chemistry.

-

Nitration: 2-Methylphenol (o-cresol) is methylated to 2-methylanisole, then nitrated.

-

Isomer Separation: The nitration yields a mixture; the desired 2-methyl-6-nitroanisole must be isolated.

-

Reduction: Nitro group reduced to an amine (2-methyl-6-aminoanisole).

-

Diazotization & Iodination: Conversion to the diazonium salt followed by displacement with KI.

Critique: Low atom economy, hazardous intermediates (diazonium salts), and tedious purification.

Modern Route: Directed Ortho Metalation (DoM)

Current industrial and research protocols utilize Directed Ortho Metalation (DoM) . This method exploits the coordinating ability of the methoxy group to direct a strong base (lithium reagent) to the specific ortho position (C6), ensuring high regioselectivity without the need for downstream isomer separation.

Experimental Protocol: DoM Synthesis

Note: This protocol assumes standard Schlenk line techniques under an inert argon atmosphere.

Reagents:

-

2-Methylanisole (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq)

-

Iodine (I₂, 1.2 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Complexation: Charge a flame-dried flask with anhydrous THF and 2-methylanisole. Add TMEDA. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. The TMEDA/Li complex coordinates to the methoxy oxygen, forcing the lithium to deprotonate the ortho carbon (C6).

-

Insight: The C3-methyl group sterically hinders the other ortho position, but the electronic directing effect dominates at C6.

-

-

Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metallation.

-

Quench: Cool back to -78°C. Add a solution of Iodine (I₂) in THF dropwise. The solution will transition from colorless/yellow to dark violet, then fade as iodine is consumed.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. Extract with ethyl acetate.[1]

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM). The methoxy group directs the lithium base to the C6 position.

Applications in Drug Discovery

The primary utility of 1-Iodo-2-methoxy-3-methylbenzene is as a building block for biaryl systems. The "2-methoxy-3-methylphenyl" moiety is lipophilic yet polar enough to engage in specific hydrogen bonding or dipole interactions within a protein binding pocket.

Case Study: Ketohexokinase (KHK) Inhibitors

Context: Ketohexokinase (KHK) drives fructose metabolism.[2] Excessive KHK activity is linked to non-alcoholic fatty liver disease (NAFLD) and diabetes. Role of Compound: In patent WO2022212194A1 , this iodinated benzene is used to attach the 2-methoxy-3-methylphenyl ring to a heterocyclic core (e.g., a pyrimidine or pyridine scaffold).

Mechanism of Incorporation: The iodine atom is displaced in a Palladium-catalyzed cross-coupling reaction, forming a Carbon-Carbon bond between the benzene ring and the drug core.

Why this specific substitution?

-

Conformational Lock: The ortho-methoxy and meta-methyl groups create steric clash with the drug core, forcing the phenyl ring to twist out of plane. This "atropisomerism" or twisted conformation often improves selectivity for the enzyme pocket.

-

Metabolic Stability: The methyl group at C3 blocks metabolic oxidation at that position, extending the half-life of the drug.

Caption: Figure 2. Convergent synthesis strategy using the compound to install a pharmacophore via Pd-catalyzed coupling.

References

-

Synthesis & Properties: Sigma-Aldrich Product Specification: 1-Iodo-2-methoxy-3-methylbenzene. Available at: (Search CAS: 25922-05-8).

-

KHK Inhibitor Application: Patent WO2022212194A1: KHK Inhibitors. (2022). Google Patents. Available at: .

- DoM Methodology: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for the protocol described).

-

General Reactivity: BenchChem Technical Guide: 1-Iodo-2,3,4-trimethoxybenzene synthesis (Analogous chemistry). Available at: .

Sources

1-Iodo-2-methoxy-3-methylbenzene: Structural Profiling, Mechanistic Utility, and Applications in Advanced Drug Discovery

Executive Summary & Core Rationale

1-Iodo-2-methoxy-3-methylbenzene (CAS: 25922-05-8), frequently referred to as 2-iodo-6-methylanisole, is a highly versatile halogenated aromatic building block[1],. Characterized by its precise 1,2,3-substitution pattern, this molecule serves as a critical intermediate in advanced organic synthesis and pharmaceutical development[2],[3].

This technical guide provides an in-depth analysis of the molecule's physicochemical properties, its mechanistic behavior in transition-metal catalysis, and field-proven, self-validating protocols for its synthesis and application in drug discovery.

Part 1: Structural & Physicochemical Profiling

The molecular architecture of 1-iodo-2-methoxy-3-methylbenzene dictates its unique reactivity profile. The iodine atom at C1 is highly polarizable, serving as an exceptional leaving group for oxidative addition. The methoxy group at C2 acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring, while simultaneously exerting an inductive electron-withdrawing effect. The methyl group at C3 introduces targeted steric hindrance[4].

This specific steric and electronic environment is vital for controlling regioselectivity and stereoconformation in downstream biaryl coupling reactions.

Table 1: Quantitative & Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Iodo-2-methoxy-3-methylbenzene[1] |

| Common Synonyms | 2-Iodo-6-methylanisole |

| CAS Number | 25922-05-8 |

| Molecular Formula | C8H9IO[4] |

| Molecular Weight | 248.06 g/mol |

| SMILES String | Cc1cccc(I)c1OC |

| Typical Appearance | Colorless to pale yellow liquid |

Part 2: Mechanistic Role in Cross-Coupling Reactions

In modern drug discovery, the construction of complex C-C bonds relies heavily on palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions). 1-Iodo-2-methoxy-3-methylbenzene is exceptionally primed for these transformations, particularly in sequential ortho C-H alkylation and ipso-alkynylation strategies[2].

The Causality of Reactivity

-

Oxidative Addition: The low bond dissociation energy of the C-I bond ensures rapid oxidative insertion of Pd(0), forming a stable Pd(II) aryl intermediate.

-

Ortho-Coordination: The adjacent methoxy oxygen can transiently coordinate to the palladium center. This heteroatom-directed stabilization lowers the transition state energy and prevents premature catalyst decomposition.

-

Steric Shielding: The C3 methyl group restricts the rotation of the newly formed C-C bond post-reductive elimination. This steric bulk is deliberately exploited by medicinal chemists to synthesize atropisomeric biaryl scaffolds or to lock molecules into specific, high-affinity bioactive conformations.

Figure 1: Palladium-catalyzed cross-coupling cycle of 1-Iodo-2-methoxy-3-methylbenzene.

Part 3: Self-Validating Synthesis Protocol

While commercially available, synthesizing 1-iodo-2-methoxy-3-methylbenzene de novo is often required for isotopic labeling or derivative exploration. The most robust, high-yield method is the O-methylation of 2-iodo-6-methylphenol[5].

Causality of Experimental Choices

-

Base Selection: Potassium carbonate (K₂CO₃) is utilized as a mild base. It is sufficiently basic to deprotonate the phenol (pKa ~10) without inducing the side reactions or degradation common with stronger bases like Sodium Hydride (NaH).

-

Solvent Dynamics: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion for a rapid S_N2 attack on the electrophilic methyl iodide.

Step-by-Step Methodology: O-Methylation Workflow

This protocol is designed as a self-validating system , incorporating built-in checkpoints to guarantee experimental integrity.

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-iodo-6-methylphenol (1.0 equiv) and anhydrous DMF (0.2 M).

-

Validation Checkpoint: Ensure K₂CO₃ (2.0 equiv) is finely powdered and oven-dried. A heterogeneous suspension should form upon addition.

-

-

Alkylation Reaction: Cool the mixture to 0 °C. Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours.

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the starting phenol (lower R_f due to hydrogen bonding) and the appearance of the less polar anisole product (higher R_f) validates reaction progression.

-

-

Aqueous Work-up: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated aqueous LiCl or brine (5x) to remove residual DMF.

-

Validation Checkpoint: A crisp, clear phase separation indicates successful removal of the polar aprotic solvent.

-

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (100% Hexanes).

-

Analytical Validation:

-

Validation Checkpoint: ¹H NMR (CDCl₃) must show a distinct, sharp singlet at ~3.8 ppm integrating to 3H, confirming the successful installation of the -OCH₃ group.

-

Figure 2: Self-validating experimental workflow for O-methylation synthesis.

Part 4: Applications in Advanced Drug Discovery

The 2-methoxy-3-methylphenyl moiety is increasingly utilized in the rational design of targeted therapeutics. A prominent, cutting-edge application is its integration into Ketohexokinase (KHK) inhibitors , which are actively developed to treat metabolic syndrome, non-alcoholic steatohepatitis (NASH), and associated comorbidities (e.g., ATP depletion, cellular apoptosis, and uric acid accumulation)[3].

Overcoming Toxicity Liabilities

Traditional pharmacotherapies targeting kinases often rely on carboxylic acid-containing drugs to mimic the gamma phosphate residue of the natural substrate ATP. However, these structural motifs frequently lead to idiosyncratic drug toxicity caused by the formation of reactive acyl glucuronide metabolites in vivo[3].

By utilizing 1-iodo-2-methoxy-3-methylbenzene as an upstream coupling partner, medicinal chemists can construct sterically tuned, uncharged heterocycles (such as complex cyclopenta[d]pyrimidine derivatives). The methoxy and methyl groups provide the necessary spatial geometry to fit snugly into the KHK active site, offering high binding affinity and target selectivity while completely bypassing the metabolic toxicity liabilities of traditional ATP mimetics[3].

References

-

RSC Advances - Pd/Norbornene-Catalyzed Sequential ortho CH Alkylation and ipso-Alkynylation: A 1,1-Dimethyl-2-alkynol Strategy. Royal Society of Chemistry. 2

-

Google Patents - WO2022212194A1 - Khk inhibitors. World Intellectual Property Organization. 3

-

abcr Gute Chemie - AB626947 | CAS 25922-05-8: 1-Iodo-2-methoxy-3-methylbenzene. 1

-

BLD Pharm - 24885-45-8 | 2-Iodo-6-methylphenol. 5

-

BLD Pharm - 25922-05-8 | 1-Iodo-2-methoxy-3-methylbenzene.

-

Smolecule - Basic Molecular Properties of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene (Derivative Data). 4

Sources

Theoretical Properties of 1-Iodo-2-methoxy-3-methylbenzene: A Technical Guide

The following guide provides an in-depth theoretical and practical analysis of 1-Iodo-2-methoxy-3-methylbenzene , a sterically congested trisubstituted benzene derivative. This document is structured to serve researchers requiring precise structural insights, validated synthetic protocols, and reactivity profiles for advanced organic synthesis and medicinal chemistry applications.[1]

Executive Summary

1-Iodo-2-methoxy-3-methylbenzene (also known as 2-iodo-6-methylanisole ) represents a classic case of the "buttressing effect" in aromatic chemistry.[1] Characterized by a contiguous 1,2,3-substitution pattern, the central methoxy group is sterically compressed between a bulky iodine atom and a methyl group.[1]

This specific architecture forces the methoxy group out of coplanarity with the benzene ring, leading to Steric Inhibition of Resonance (SIR) .[1] Consequently, the molecule exhibits distinct electronic properties compared to non-hindered anisoles, making it a valuable scaffold for constructing atropisomeric biaryls and sterically demanding pharmaceutical intermediates.[1]

Structural & Electronic Analysis

The "Steric Sandwich" Architecture

The defining feature of this molecule is the severe steric crowding around the C2-oxygen bond.[1]

-

Position 1 (Iodine): A large halogen (Van der Waals radius ~1.98 Å) exerting significant spatial pressure.[1]

-

Position 2 (Methoxy): The central group.[1] To minimize steric clash with the flanking iodine and methyl groups, the

bond rotates perpendicular to the aromatic plane (orthogonal conformation).[1] -

Position 3 (Methyl): A medium-sized group that "buttresses" the methoxy, preventing it from relaxing away from the iodine.[1]

Electronic Consequences (Theoretical)

The orthogonal conformation of the methoxy group decouples the oxygen lone pair (

| Property | Standard Anisole | 1-Iodo-2-methoxy-3-methylbenzene | Mechanism |

| Resonance Effect (+R) | Strong Donation | Negligible | Orbital misalignment prevents |

| Inductive Effect (-I) | Moderate Withdrawal | Dominant | Oxygen acts purely as an electronegative withdrawer.[1] |

| Ring Electron Density | Electron Rich | Electron Deficient | Loss of +R donation leaves the ring deactivated.[1] |

| C-I Bond Lability | Standard | Activated | Electron-deficient rings undergo Oxidative Addition (Pd) faster. |

Visualization of Steric & Electronic Vectors

The following diagram maps the steric pressure and resulting electronic vectors.

Figure 1: Causal flow from steric crowding to electronic activation.[1]

Synthetic Protocol: Directed Ortho Metalation (DOM)[1]

The most reliable synthesis avoids electrophilic aromatic substitution (which suffers from regioselectivity issues) and instead utilizes Directed Ortho Metalation (DOM) . The methoxy group serves as a Directed Metalation Group (DMG), and the methyl group blocks the alternative ortho site, ensuring 100% regiocontrol.[1]

Reaction Scheme

Precursor: 2-Methylanisole (1-methoxy-2-methylbenzene).[1]

Reagents:

Step-by-Step Methodology

Phase 1: Lithiation

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (50 mL) and 2-Methylanisole (10.0 mmol).

-

Additive: Add TMEDA (11.0 mmol). Note: TMEDA breaks up BuLi aggregates, increasing the kinetic basicity to deprotonate the steric position.[1]

-

Deprotonation: Cool to -78 °C (dry ice/acetone). Dropwise add

-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes.[1] -

Aging: Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes to ensure complete lithiation at the C6 position (which corresponds to C2 relative to the methyl, or C1 in the final product numbering).

Phase 2: Iodination

-

Cooling: Re-cool the dark yellow/orange solution to -78 °C .

-

Quench: Add a solution of Iodine (

) (12.0 mmol) in THF dropwise. The color will transition from dark to colorless/yellow. -

Workup: Warm to room temperature. Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -

Extraction: Extract with Ethyl Acetate (3x), dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 85-92%. Product Identity: 1-Iodo-2-methoxy-3-methylbenzene (2-iodo-6-methylanisole).[1]

Figure 2: Directed Ortho Metalation pathway ensuring regioselectivity.[1]

Reactivity Profile & Applications

Cross-Coupling (Suzuki-Miyaura)

Despite the steric hindrance, the iodine atom is highly reactive toward Oxidative Addition with Palladium(0).[1]

-

Catalyst Recommendation: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate the coupling of the hindered iodide.

-

Application: Synthesis of tetra-ortho-substituted biaryls (e.g., 2,2',6,6'-substituted systems) which exhibit high rotational energy barriers (atropisomerism).[1]

Crystallographic Implications

In solid-state studies (X-ray), the methoxy carbon (

Physical Properties Data

| Property | Value (Approx.)[1][2] | Note |

| Physical State | Low-melting Solid / Oil | MP approx 48-50 °C |

| Boiling Point | ~255 °C | High due to molecular weight |

| Density | ~1.65 g/cm³ | Heavy atom effect (Iodine) |

| Distinct singlets; aromatic region shows ABC pattern.[3][4] |

References

-

Synthesis via Ortho-Lithiation

-

Steric Inhibition of Resonance (Theory)

-

Commercial Availability & CAS Data

-

Buttressing Effect in Anisoles

Sources

- 1. [108078-14-4] 2-碘-3-甲基苯甲酸_CATO|标准品信息 - CATO标准品信息网 [catorm.com]

- 2. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-Iodo-2-methylanisole | 220728-62-1 [sigmaaldrich.com]

- 5. 2-IODO-3-METHYLBENZOIC ACID price,buy 2-IODO-3-METHYLBENZOIC ACID - chemicalbook [chemicalbook.com]

Technical Guide: 1-Iodo-2-methoxy-3-methylbenzene Safety & Handling

[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

1-Iodo-2-methoxy-3-methylbenzene is a sterically congested aryl iodide used primarily as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce the 2-methoxy-3-methylphenyl moiety.[1] Its structural features—specifically the methoxy group "sandwiched" between the iodine and methyl groups—impart unique reactivity and stability profiles compared to non-hindered isomers.[1]

Substance Identification

| Parameter | Technical Specification |

| IUPAC Name | 1-Iodo-2-methoxy-3-methylbenzene |

| Common Synonyms | 2-Iodo-6-methylanisole; 3-Methyl-2-methoxyiodobenzene |

| CAS Number | 25922-05-8 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| SMILES | CC1=C(OC)C(I)=CC=C1 |

Physicochemical Properties

| Property | Value | Operational Implication |

| Physical State | Solid (Low-melting) | May fuse/agglomerate at ambient temperatures >25°C. |

| Melting Point | 54–55 °C | Use chilled spatulas for transfer; avoid heating during weighing.[1] |

| Boiling Point | ~125 °C (19 mmHg) | Volatile under high vacuum/heating; use cold traps.[1] |

| Solubility | Soluble in DCM, THF, Et₂O | Compatible with standard organic workups.[1] |

| Stability | Light Sensitive | C–I bond is photolabile. Liberates I₂ (purple discoloration).[1] |

Part 2: Hazard Identification & Toxicology (GHS)[1]

While specific toxicological data for this isomer is limited, its profile is derived from the aryl iodide and anisole structural classes.[1] It functions as a distinct alkylating agent precursor and irritant.[1]

GHS Classification[1][3]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Specific Hazards[1][3]

-

Iodine Liberation: Upon prolonged exposure to light or air, the compound degrades to release elemental iodine (

), which is corrosive and toxic.[1] A yellow-to-brown color shift indicates degradation.[1] -

Steric Hindrance: The ortho-methoxy and meta-methyl groups create steric bulk around the iodine center.[1] While this stabilizes the molecule against rapid hydrolysis, it may require higher activation energies (heat) in coupling reactions, increasing the risk of thermal decomposition.[1]

Part 3: Strategic Safety Engineering

Effective risk management relies on a hierarchy of controls. For 1-Iodo-2-methoxy-3-methylbenzene, the primary goal is to prevent inhalation of dust and dermal contact with the low-melting solid.[1]

Hierarchy of Controls (Workflow)

Figure 1: Risk management hierarchy for handling functionalized aryl iodides.[1]

Part 4: Handling & Synthesis Protocols

Storage & Stability

-

Temperature: Store at 2–8 °C . The low melting point (54–55 °C) means ambient storage can lead to melting and re-solidification, forming hard cakes that are difficult to dispense.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] The electron-rich anisole ring can be susceptible to oxidation over long periods.[1]

-

Light: Strictly Amber Glass. Wrap clear vessels in aluminum foil if amber glassware is unavailable.

Experimental Protocol: Weighing & Transfer

Due to its low melting point and potential stickiness:

-

Chill Tools: Place spatulas in a freezer or on dry ice for 5 minutes before weighing. This prevents the solid from melting upon contact with the metal.[1]

-

Anti-Static: Use an anti-static gun if the powder is fine and static-prone.[1]

-

Solvent Transfer: If exact mass is critical and the solid is clumpy, dissolve the entire bottle contents in a known volume of anhydrous solvent (e.g., THF) to create a stock solution.[1]

Reaction Setup: Cross-Coupling (Suzuki-Miyaura)

The steric bulk of the 2-methoxy group requires specific catalyst choices.[1]

Workflow Visualization:

Figure 2: Standard cross-coupling workflow with safety checkpoints for iodine release.

Key Procedural Note (The "Why"):

-

Catalyst Selection: Standard

may fail due to the steric hindrance at the oxidative addition step.[1] Use bulky, electron-rich ligands (e.g., SPhos , XPhos ) or precatalysts like Pd-PEPPSI-IPr to facilitate the insertion of Palladium into the hindered C–I bond [1].[1] -

Iodine Scavenging: If the reaction mixture turns deep purple/brown (indicating

release), wash the organic layer with 10% aqueous Sodium Thiosulfate (

Part 5: Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water; if stained yellow/brown, use 5% sodium thiosulfate solution.[1] | Thiosulfate reduces elemental iodine to colorless, non-corrosive iodide.[1] |

| Eye Contact | Rinse for 15 mins; consult ophthalmologist. | Aryl halides are severe irritants; mechanical damage from crystals is possible.[1] |

| Spill (Solid) | Dampen with water/ethanol to prevent dust; scoop into waste.[1] | Avoid dry sweeping to prevent inhalation of dusts.[1] |

| Fire | Use | Combustion emits toxic Hydrogen Iodide (HI) gas.[1] |

References

-

Sigma-Aldrich. 2-Iodo-6-methylanisole Product Specification & SDS. Link (Accessed 2026).[1]

-

PubChem. Compound Summary: 1-Iodo-2-methoxy-3-methylbenzene (CAS 25922-05-8).[1] National Library of Medicine.[1] Link

-

ChemicalBook. 25922-05-8 Physical Properties and Safety Data. Link

-

BLD Pharm. 1-Iodo-2-methoxy-3-methylbenzene Safety Data Sheet. Link

Starting materials for 1-Iodo-2-methoxy-3-methylbenzene synthesis

Topic: Starting materials for 1-Iodo-2-methoxy-3-methylbenzene synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This technical guide outlines the robust synthesis of 1-Iodo-2-methoxy-3-methylbenzene (also referred to as 2-iodo-6-methylanisole ).[1] This trisubstituted benzene ring is a critical scaffold in medicinal chemistry, particularly as a sterically congested coupling partner in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]

The synthesis of this specific isomer presents a regiochemical challenge: direct iodination of the parent anisole (2-methylanisole) predominantly yields the para-isomer (4-iodo-2-methylanisole) due to electronic direction and steric factors.[1] Therefore, to ensure high isomeric purity (>98%), researchers must utilize pre-functionalized starting materials via nucleophilic aromatic substitution (Sandmeyer) or O-alkylation pathways.[1]

This guide details two validated protocols:

-

Route A (The "Phenol" Route): O-Methylation of 2-iodo-6-methylphenol.[1]

-

Route B (The "Aniline" Route): Sandmeyer iodination of 2-methoxy-3-methylaniline.[1]

Part 1: Strategic Route Analysis

The choice of route depends heavily on the commercial availability of precursors in your specific geography and the scale of synthesis.

Decision Matrix

| Feature | Route A: Phenol Alkylation | Route B: Sandmeyer Reaction |

| Starting Material | 2-Iodo-6-methylphenol | 2-Methoxy-3-methylaniline |

| Step Count | 1 Step | 2 Steps (Diazotization + Iodination) |

| Atom Economy | High | Moderate (Loss of N₂) |

| Scalability | Excellent (Kilogram scale feasible) | Good (Care required with diazonium salts) |

| Regiocontrol | Absolute (Fixed by starting material) | Absolute (Fixed by starting material) |

| Primary Risk | Methyl Iodide toxicity | Diazonium instability/Exotherm |

Visualizing the Pathways

The following diagram illustrates the logical flow and the "dead end" of direct iodination.

Figure 1: Synthetic decision tree highlighting the necessity of pre-functionalized precursors to avoid regiochemical mixtures.

Part 2: Detailed Experimental Protocols

Protocol A: O-Methylation of 2-Iodo-6-methylphenol

Best for: Rapid synthesis, high throughput, avoiding hazardous diazonium intermediates.[1]

Mechanism: Williamson Ether Synthesis (

Materials:

-

Precursor: 2-Iodo-6-methylphenol (CAS: 16063-79-9).[1]

-

Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).[1] Note: MeI is preferred for ease of workup despite cost.[1]

-

Base: Potassium Carbonate (

), anhydrous.[1] -

Solvent: N,N-Dimethylformamide (DMF) or Acetone.[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-iodo-6-methylphenol (1.0 equiv) and anhydrous DMF (5 mL per gram of phenol).

-

Deprotonation: Add anhydrous

(2.0 equiv) in one portion. The suspension may turn yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes. -

Alkylation: Cool the mixture to 0°C. Add Iodomethane (1.5 equiv) dropwise via syringe.

-

Critical Control Point: Do not allow the temperature to spike; although the reaction is not violently exothermic, controlling the rate prevents MeI evaporation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether ( -

Workup:

-

Purification: Usually, the product is obtained in >95% purity as a pale yellow oil. If necessary, purify via short-path distillation or silica plug filtration.[1]

Protocol B: Sandmeyer Iodination of 2-Methoxy-3-methylaniline

Best for: Cost reduction on large scales, or if the phenol is unavailable.[1]

Mechanism: Radical-Nucleophilic Aromatic Substitution (

Materials:

-

Precursor: 2-Methoxy-3-methylaniline (CAS: 124022-83-3).[1]

-

Reagents: Sodium Nitrite (

), Potassium Iodide ( -

Acid: Hydrochloric Acid (concentrated) or Sulfuric Acid.[1]

Step-by-Step Methodology:

-

Salt Formation: In a beaker, suspend 2-methoxy-3-methylaniline (1.0 equiv) in 2M HCl (5–10 equiv). Cool the mixture to 0–5°C in an ice/salt bath.

-

Note: The amine may precipitate as the hydrochloride salt; vigorous stirring is required.

-

-

Diazotization: Dissolve

(1.1 equiv) in a minimum volume of water.[1] Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5°C . -

Iodination: Dissolve

(2.0 equiv) in water.[1] Add this solution slowly to the cold diazonium mixture.-

Observation: Nitrogen gas (

) evolution will begin, and the solution will turn dark brown/purple due to iodine liberation.[1]

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Optionally, heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Workup:

-

Purification: Flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc).

Part 3: Starting Material Evaluation

To ensure reproducibility, the quality of starting materials is paramount.

| Compound | CAS No.[1][3][4][5][6] | Commercial Availability | Purity Requirement | Notes |

| 2-Iodo-6-methylphenol | 16063-79-9 | Moderate | >97% | Often sold as "6-iodo-o-cresol".[1] Verify the position of Iodine (ortho to OH) via COA. |

| 2-Methoxy-3-methylaniline | 124022-83-3 | High | >98% | Also known as "3-methyl-o-anisidine".[1] Darkens on storage (oxidation); redistill if black.[1] |

| Iodomethane | 74-88-4 | High | >99% | Store over copper wire to stabilize.[1] Highly toxic/carcinogenic.[1] |

Part 4: Quality Control & Analytics

Upon synthesis, the identity of 1-Iodo-2-methoxy-3-methylbenzene must be confirmed.[1] The 1,2,3-substitution pattern creates a distinct NMR signature.[1]

Expected NMR Data ( , 400 MHz)

-

Aromatic Region (3H):

-

Aliphatic Region:

Self-Validation Check: If you observe a singlet in the aromatic region, you likely have the 1,2,4- or 1,3,5-isomer.[1] The 1,2,3-pattern must show a doublet-doublet-triplet (or apparent doublet-doublet-triplet) system.[1]

References

-

National Institute of Standards and Technology (NIST). "1-Iodo-2-methoxybenzene Properties."[1] NIST Chemistry WebBook. [Link][1][4]

-

Organic Syntheses. "Iodosobenzene (General handling of aryl iodides)." Org.[1][7][8] Synth. 1963, 43, 60. [Link]

-

ChemBK. "1-Iodo-2-methoxybenzene and derivatives."[1] [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. Cas Landing [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. 1-IODO-2-METHYLBENZENE | CAS 615-37-2 [matrix-fine-chemicals.com]

- 6. 1-IODO-2-METHOXYBENZENE | CAS 529-28-2 [matrix-fine-chemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

The Suzuki-Miyaura Coupling: A Detailed Protocol for the Synthesis of Biaryls Using 1-Iodo-2-methoxy-3-methylbenzene

Introduction: The Architectural Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the construction of carbon-carbon bonds. First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1]

The reaction's prominence stems from its broad functional group tolerance, the commercial availability of a wide variety of boronic acids, and the generally high yields and stereoselectivity it affords.[3] The core transformation involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide or triflate in the presence of a palladium catalyst and a base.[2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-iodo-2-methoxy-3-methylbenzene, an electron-rich and sterically encumbered aryl iodide, with a generic arylboronic acid. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, offer a step-by-step experimental guide, and provide troubleshooting advice for this specific class of substrate.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-iodo-2-methoxy-3-methylbenzene. This is often the rate-determining step and can be challenging for electron-rich aryl halides due to the increased electron density at the reaction center. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the stability and reactivity of the palladium center.[5]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by the base, which activates the boronic acid by forming a more nucleophilic boronate species.[2] The choice of base and solvent system is critical to ensure efficient transmetalation while minimizing side reactions.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2-methoxy-3-methylbenzene

This protocol is a robust starting point for the coupling of 1-iodo-2-methoxy-3-methylbenzene with a variety of arylboronic acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Iodo-2-methoxy-3-methylbenzene | ≥98% | Commercially Available | Store under inert atmosphere. |

| Arylboronic Acid | ≥97% | Commercially Available | e.g., Phenylboronic acid. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available | Air and moisture sensitive. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better solubility. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |

| Water | Deionized | Laboratory Supply | Degas before use. |

| Ethyl Acetate | ACS Grade | Commercially Available | For work-up. |

| Brine (saturated NaCl solution) | - | Laboratory Prepared | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Schlenk flask or equivalent reaction vessel | - | Laboratory Glassware | Must be oven-dried. |

| Magnetic stirrer and stir bar | - | Laboratory Equipment | |

| Reflux condenser | - | Laboratory Glassware | |

| Inert gas supply (Argon or Nitrogen) | High Purity | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2-methoxy-3-methylbenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (3.0 equiv.).[5]

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6] Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.

-

-

Solvent Addition:

-

Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[5] Degassing can be achieved by bubbling the inert gas through the solvent mixture for 15-20 minutes.

-

Using a syringe, add the degassed solvent mixture to the reaction flask.

-

-

Catalyst Addition:

-

Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) to the reaction flask.[5] The yellow color of the catalyst may lighten upon addition to the solvent.

-

-

Reaction:

-

With vigorous stirring, heat the reaction mixture to 90 °C using a pre-heated oil bath.[5]

-

Maintain the reaction at this temperature for 12-24 hours.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] To take a sample for TLC, briefly remove the heat source and, under a positive flow of inert gas, quickly remove a small aliquot with a capillary tube.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting

Even with a robust protocol, challenges can arise, particularly with electron-rich and sterically hindered substrates like 1-iodo-2-methoxy-3-methylbenzene.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient oxidative addition. 2. Deactivated catalyst. 3. Impure reagents. | 1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ precursor.[5] 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction. 3. Use freshly purchased or purified reagents. |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Slow transmetalation. | 1. Improve the degassing procedure for all solvents and reagents.[5] 2. Consider a stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), to accelerate the formation of the boronate.[5] |

| Hydrodeiodination of Starting Material | 1. Presence of a hydrogen source. 2. High reaction temperature. | 1. Ensure solvents are anhydrous if not using a biphasic system. 2. Attempt the reaction at a slightly lower temperature (e.g., 80 °C) for a longer duration. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

-

Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

-

Exothermic Potential: While generally manageable on a lab scale, be aware that Suzuki-Miyaura reactions can be exothermic. For larger-scale reactions, consider monitoring the internal temperature and providing adequate cooling.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and reliable transformation for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction even with challenging substrates like 1-iodo-2-methoxy-3-methylbenzene. The protocol provided herein, along with the troubleshooting guide, serves as a comprehensive resource for scientists and drug development professionals seeking to leverage this Nobel Prize-winning reaction in their synthetic endeavors.

References

-

Dalmas, F., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 204-209. Available at: [Link]

-

LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from [Link]

-

Oliveira, D. G. M., et al. (2015). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Journal of Chemical Education, 92(7), 1217–1220. Available at: [Link]

-

Kang, S.-K., et al. (1996). Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Iodonium Salts and Iodanes. The Journal of Organic Chemistry, 61(23), 8244–8247. Available at: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Taylor, D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. Retrieved from [Link]

-

IJpeij, E. G., et al. (2002). A Suzuki Coupling Based Route to 2,2'-Bis(2-Indenyl)biphenyl Derivatives. The Journal of Organic Chemistry, 67(1), 169–176. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Available at: [Link]

-

Roisnel, T., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(35), 8491-8499. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Retrieved from [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Buchwald-Hartwig Amination of 1-Iodo-2-methoxy-3-methylbenzene

[1]

Executive Summary

This technical guide details the optimization and execution of Buchwald-Hartwig C–N cross-coupling reactions utilizing 1-Iodo-2-methoxy-3-methylbenzene (CAS: 14806-50-9, also referred to as 2-iodo-3-methylanisole).[1]

This substrate presents a specific "ortho-ortho'" steric challenge.[1][2] The iodine (C1) is flanked by a methoxy group (C2) and indirectly buttressed by the methyl group (C3).[1] While the electron-rich nature of the anisole ring facilitates oxidative addition relative to aryl chlorides, the steric congestion significantly retards amine binding and reductive elimination. Successful amination requires third- or fourth-generation Palladium precatalysts bearing bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) to prevent catalyst resting-state stagnation and β-hydride elimination side pathways.[1]

Substrate Analysis & Strategic Logic

Structural Challenges

The target substrate, 1-Iodo-2-methoxy-3-methylbenzene , exhibits two primary features governing reactivity:

-

Electronic Activation: The methoxy group is an electron-donating group (EDG).[1][2] In standard nucleophilic aromatic substitution (

), this would deactivate the ring.[2] However, in Pd-catalyzed coupling, the electron-rich nature stabilizes the oxidative addition intermediate, making the C–I bond cleavage facile.[1] -

Steric Deactivation (The "Buttressing Effect"):

-

The C2-Methoxy group provides direct steric hindrance to the incoming Palladium center.[1][2]

-

Crucially, the C3-Methyl group exerts a "buttressing effect," restricting the conformational flexibility of the methoxy group. This forces the methoxy oxygen lone pairs into a rigid orientation that can potentially chelate the Pd center (hemilability), occupying a coordination site needed for the amine.[2]

-

Catalyst Selection Strategy

To overcome these barriers, we utilize Buchwald Generation 4 (G4) Precatalysts . These pre-formed complexes ensure a strict 1:1 Pd:Ligand ratio and rapid activation at moderate temperatures, avoiding the induction periods associated with Pd(OAc)₂ or Pd₂dba₃ + free ligand mixtures.[2]

-

For Primary Amines: BrettPhos Pd G4 or tBuBrettPhos Pd G4 . These ligands are exceptionally bulky, preventing the formation of inactive bis-ligated Pd complexes and promoting reductive elimination in crowded systems.[2]

-

For Secondary Amines: RuPhos Pd G4 . RuPhos is the industry standard for hindered secondary amines due to its specific geometry that accommodates secondary alkyl groups while shielding the metal center.[2]

Decision Logic & Workflow

The following flowchart illustrates the decision process for ligand and base selection based on the amine partner.

Figure 1: Catalyst selection decision tree based on amine classification.[1]

Experimental Protocols

General Considerations

-

Inert Atmosphere: Strictly required.[1][2] Use Nitrogen or Argon.[2]

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (sparged with inert gas for 10 mins).

-

Concentration: 0.2 M to 0.5 M (high concentration aids rate in hindered systems).[1][2]

Protocol A: Coupling with Secondary Amines (RuPhos System)

Applicability: Cyclic amines (morpholine, piperidine), acyclic secondary amines.[1][2]

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Iodo-2-methoxy-3-methylbenzene | 1.0 | Electrophile |

| Secondary Amine | 1.2 - 1.5 | Nucleophile |

| RuPhos Pd G4 | 0.01 - 0.03 (1-3 mol%) | Catalyst |

| Sodium tert-butoxide (NaOtBu) | 1.5 | Base |

| 1,4-Dioxane | (0.25 M) | Solvent |[1]

Procedure:

-

Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.[2]

-

Solids Addition: Charge the vial with RuPhos Pd G4 (1-3 mol%) and NaOtBu (1.5 equiv). If the aryl iodide is solid, add it now.[2]

-

Purge: Seal the vial and evacuate/backfill with Argon three times.[2]

-

Liquids Addition:

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (critical for heterogeneous base).

-

Monitoring: Monitor by LCMS or GCMS at 2 hours. The reaction typically completes within 4-12 hours.[1][2]

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd and salts.[2] Concentrate and purify via flash chromatography.

Protocol B: Coupling with Primary Amines (BrettPhos System)

Applicability: Anilines, benzylamines, alkyl amines.[1][2]

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Iodo-2-methoxy-3-methylbenzene | 1.0 | Electrophile |